REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([C:11]1[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:12]=1[F:18])=[O:10].N([O-])=O.[Na+].C(OC(C)C)(=O)C.[I-:30].[K+]>O.C(O)(=O)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([I:30])=[C:3]([C:9]([C:11]2[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:12]=2[F:18])=[O:10])[CH:4]=1 |f:1.2,4.5|
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Name
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Quantity
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60 kg
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Type
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reactant
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Smiles
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NC1=C(C=C(C=C1)Cl)C(=O)C1=C(C=CC=C1F)F
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Name
|
|
Quantity
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427 L
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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Quantity
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18.6 kg
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
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Quantity
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88 L
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Type
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solvent
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Smiles
|
O
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Name
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Quantity
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50.2 kg
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Type
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reactant
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Smiles
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[I-].[K+]
|
Name
|
|
Quantity
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133 L
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Type
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solvent
|
Smiles
|
O
|
Name
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|
Quantity
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717 L
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)C
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Name
|
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Quantity
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270 L
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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The mixture was stirred until all solids
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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fully dissolved
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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washed with acetic acid (9.47 L)
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Type
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ADDITION
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Details
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Concentrated HCl (156 L) was added over a minimum of 30 minutes at 20 to 25° C.
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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while maintaining the reaction temperature between 0 and 5° C
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Type
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STIRRING
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Details
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The mixture was stirred for 1 h at 0 to 5° C
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Duration
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1 h
|
Type
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STIRRING
|
Details
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The reaction mixture was stirred for 30 min
|
Duration
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30 min
|
Type
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TEMPERATURE
|
Details
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warmed to 20 to 25° C. over 1.5 h
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Duration
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1.5 h
|
Type
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CUSTOM
|
Details
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The layers were separated
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Type
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WASH
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Details
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the organic phase was washed with a dilute brine solution (22 kg NaCl in 200 L water)
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Type
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WASH
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Details
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The resulting organic layer was washed twice with a sodium ascorbate solution (15.8 kg in 188 L water for
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Type
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WASH
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Details
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each wash)
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Type
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CONCENTRATION
|
Details
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The organic phase was concentrated
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Type
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CUSTOM
|
Details
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using a maximum 50° C.
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Type
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CUSTOM
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Details
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was removed
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Type
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ADDITION
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Details
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Heptane (400 L) was added
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Type
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CONCENTRATION
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Details
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the mixture was concentrated
|
Type
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CUSTOM
|
Details
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using a 50° C.
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Type
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CUSTOM
|
Details
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were removed
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Type
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ADDITION
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Details
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2-Butanol (398 L) was added
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Type
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CONCENTRATION
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Details
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the mixture was concentrated
|
Type
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CUSTOM
|
Details
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using a maximum 60° C.
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Type
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CUSTOM
|
Details
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were removed
|
Type
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ADDITION
|
Details
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An additional portion of 2-butanol (398 L) was added
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Type
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CONCENTRATION
|
Details
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the mixture was concentrated
|
Type
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CUSTOM
|
Details
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using a 70° C.
|
Type
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CUSTOM
|
Details
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were removed
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled to −5 to −8° C.
|
Type
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STIRRING
|
Details
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stirred for 2 h
|
Duration
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2 h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 2-butanol (2×84.2 L) at −5 to 0° C
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Type
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CUSTOM
|
Details
|
The resulting wet cake was dried at 40 to 50° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C(=O)C1=C(C=CC=C1F)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.6 kg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |